3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219980-03-6
VCID: VC2835013
InChI: InChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
SMILES: C1CNCC1COCC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride

CAS No.: 1219980-03-6

Cat. No.: VC2835013

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride - 1219980-03-6

Specification

CAS No. 1219980-03-6
Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
Standard InChI Key YFOUBPODVKWAPI-UHFFFAOYSA-N
SMILES C1CNCC1COCC2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1CNCC1COCC2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride possesses a well-defined chemical structure with specific molecular properties that distinguish it from related compounds. It contains a pyrrolidine ring as its core structure, which is substituted with a chlorobenzyl ether group at the 3-position. The presence of the hydrochloride salt form significantly enhances its water solubility, making it particularly valuable for various research applications requiring aqueous solutions.

The compound's key chemical identifiers and properties are summarized in Table 1:

PropertyValue
CAS Number1219980-03-6
Molecular FormulaC₁₂H₁₇Cl₂NO
Molecular Weight262.17 g/mol
IUPAC Name3-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChIInChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
Standard InChIKeyYFOUBPODVKWAPI-UHFFFAOYSA-N
SMILESC1CNCC1COCC2=CC(=CC=C2)Cl.Cl

Structural Features

The molecular architecture of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride includes several notable structural elements:

The five-membered pyrrolidine ring serves as the foundation of the molecule, containing a nitrogen atom that contributes to its basic properties. This nitrogen becomes protonated in the hydrochloride salt form, creating an ionic compound. The 3-position of the pyrrolidine ring is substituted with a methoxymethyl group that connects to the 3-chlorobenzyl moiety through an ether linkage. This creates an extended structure with potential for specific molecular interactions.

Synthesis and Preparation

Comparison with Related Syntheses

The preparation of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride would likely differ from that of simpler pyrrolidine derivatives. For example, the synthesis of 1-methyl-3-pyrrolidinol described in patent literature involves ring closure reactions followed by reduction processes, which represent fundamental transformations in the creation of substituted pyrrolidines .

Such approaches typically involve:

  • Formation of the pyrrolidine ring structure through cyclization reactions

  • Introduction of functional groups at specific positions

  • Protection/deprotection strategies to achieve regioselective substitutions

  • Salt formation as the final step

The specific challenges in synthesizing our target compound would include controlling the regioselectivity of substitution and ensuring the stability of the ether linkage during subsequent transformations .

Structural Relationships with Similar Compounds

Comparison with Related Pyrrolidine Derivatives

Several compounds share structural similarities with 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride, each with subtle variations that may influence their chemical behavior and potential applications. Understanding these relationships provides valuable context for researchers working with this compound.

Table 2 compares our target compound with structurally related molecules:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride1219980-03-6C₁₂H₁₇Cl₂NO262.17Reference compound
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride1219980-87-6C₁₁H₁₅Cl₂NO248.15Chlorine at ortho position; lacks methylene group
3-((3-Chlorobenzyl)oxy)pyrrolidine hydrochloride1185303-31-4C₁₁H₁₅Cl₂NO248.15Lacks methylene group
3-Methylpyrrolidine hydrochloride120986-92-7C₅H₁₂ClN121.61Simple methyl substitution; no benzyl ether

Structure-Activity Implications

The structural variations among these related compounds have significant implications for their potential biological activities and chemical properties. The position of the chlorine atom on the benzyl ring (ortho vs. meta) can substantially alter the electronic properties, steric profile, and potential interaction patterns with biological targets.

The presence or absence of the methylene spacer in the ether linkage also influences molecular flexibility and the spatial relationship between the pyrrolidine and chlorobenzyl portions of the molecule . This may affect binding affinity and selectivity for potential biological targets.

Such subtle structural differences are particularly relevant in pharmaceutical research and medicinal chemistry, where minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Research Applications

Chemical Research Applications

Beyond biological research, 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride may serve as:

  • A valuable building block in organic synthesis

  • An intermediate for the preparation of more complex molecules

  • A reference standard for analytical chemistry

  • A model compound for studying ether linkages in heterocyclic systems

The compound's enhanced water solubility, conferred by its hydrochloride salt form, makes it particularly suitable for applications requiring aqueous solutions while maintaining the structural features of the chlorobenzyl ether moiety.

Analytical Characterization

Identification Methods

The identification and characterization of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride can be accomplished using various analytical techniques common in chemical research. These methods provide essential data for confirming the compound's identity, purity, and structural features.

Standard analytical approaches include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for definitive structural determination if crystalline samples are available

The compound's specific spectral features, such as characteristic NMR signals for the pyrrolidine ring, methylene groups, and aromatic protons, would provide definitive confirmation of its structure.

Chemical Identifiers

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